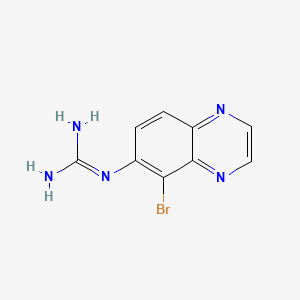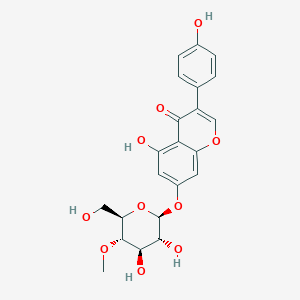
4''-methyloxy-Genistin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4’'-methyloxy-Genistin is an isoflavone methyl-glycoside, which is isolated from Cordyceps militaris grown on germinated soybeans . Isoflavones possess immunomodulating and antiallergic activities .
Synthesis Analysis
Genistin, a commonly found isoflavonoid glycoside, is a 7-O-glycoside of the highly biologically active isoflavonoid genistein . It is produced by plant metabolism and is detected in a number of plant species .Molecular Structure Analysis
The molecular formula of 4’'-methyloxy-Genistin is C22H22O10 . Its molecular weight is 446.41 . It is an isoflavone methyl-glycoside .Chemical Reactions Analysis
Genistin, the parent compound of 4’'-methyloxy-Genistin, has been studied for its effects against hyperlipidemia . The metabolites of genistin in normal and hyperlipidemic rats were identified to cause metabolic differences .Physical And Chemical Properties Analysis
The physical and chemical properties of 4’'-methyloxy-Genistin include its molecular weight (446.40), and its molecular formula (C22H22O10) .科学的研究の応用
Cardiovascular Health
Genistein has been identified as a potential agent for cardiovascular health, showing vasodilating, anti-thrombotic, and anti-atherosclerotic effects . It acts through various mechanisms, potentially offering protection against hypertension, one of the major cardiovascular disease risk factors. This evidence supports genistein's promising role as an anti-hypertensive agent in experimental models, although further clinical trials are needed to solidify these findings (Sureda et al., 2017).
Cancer Prevention and Treatment
The biological activities of genistein, particularly its antioxidant and enzyme-inhibitory effects , have been extensively studied for their preventative and therapeutic impacts on various cancer types. Genistein has been shown to possess cancer-related enzyme inhibitory effects, significantly inhibiting carcinogenesis and photodamage induced by UV light. Its anticancer, anti-inflammatory, and cardio-protective effects are believed to be related to its antioxidant activities. Additionally, genistein has been found to alter the Maillard reaction pathway, potentially offering a novel approach to cancer prevention (Mazumder & Hongsprabhas, 2016).
Metabolic Diseases
In the context of metabolic diseases, genistein has been explored for its therapeutic potential in diabetes and obesity . Its role in modulating key genes and pathways involved in metabolism suggests a beneficial impact on these conditions. Furthermore, genistein's interactions with molecular targets relevant to diabetes and lipid metabolism highlight its potential as a natural agent for managing metabolic diseases (Coutinho et al., 2022).
Epigenetic Regulation
Environmental exposures, including genistein, can significantly influence epigenetic regulation , affecting gene expression without altering the DNA sequence. Genistein, as an environmental toxicant, has been studied for its impact on DNA methylation and microRNA expression, particularly during the in utero period, which is critical for setting epigenomic profiles. This epigenetic modulation may represent a mechanism through which genistein exerts its health effects, including potential roles in disease etiology and prevention (Marsit, 2015).
作用機序
Target of Action
4’‘-Methyloxy-Genistin is an isoflavone methyl-glycoside . Isoflavones are known to possess immunomodulating and antiallergic activities . Therefore, the primary targets of 4’'-Methyloxy-Genistin are likely to be components of the immune system and allergy-related pathways.
Mode of Action
As an isoflavone, it is known to interact with its targets to modulate immune responses and mitigate allergic reactions
Biochemical Pathways
Isoflavones like 4’‘-Methyloxy-Genistin are biosynthesized via the shikimate pathway in plants . They can affect various biochemical pathways due to their immunomodulating and antiallergic activities . The specific pathways affected by 4’'-Methyloxy-Genistin and their downstream effects are yet to be fully explored.
Result of Action
The molecular and cellular effects of 4’'-Methyloxy-Genistin’s action are likely related to its immunomodulating and antiallergic activities . .
特性
IUPAC Name |
7-[(2S,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-methoxyoxan-2-yl]oxy-5-hydroxy-3-(4-hydroxyphenyl)chromen-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22O10/c1-29-21-16(8-23)32-22(20(28)19(21)27)31-12-6-14(25)17-15(7-12)30-9-13(18(17)26)10-2-4-11(24)5-3-10/h2-7,9,16,19-25,27-28H,8H2,1H3/t16-,19-,20-,21-,22-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQFZFJHZGAOITN-YCDQRNBNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C(OC(C(C1O)O)OC2=CC(=C3C(=C2)OC=C(C3=O)C4=CC=C(C=C4)O)O)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@@H]1[C@H](O[C@H]([C@@H]([C@H]1O)O)OC2=CC(=C3C(=C2)OC=C(C3=O)C4=CC=C(C=C4)O)O)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22O10 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

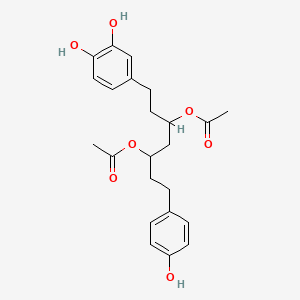
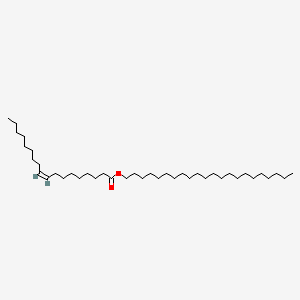
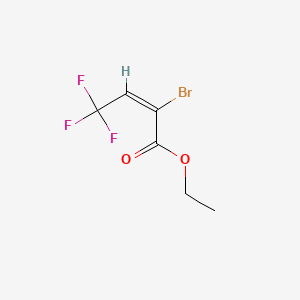
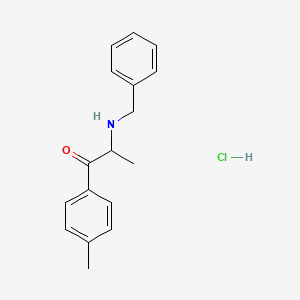
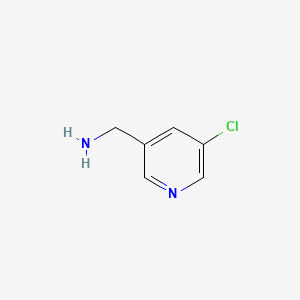
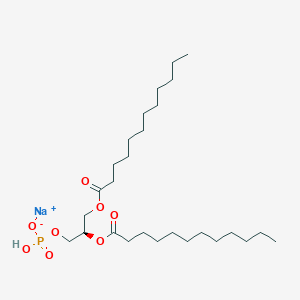
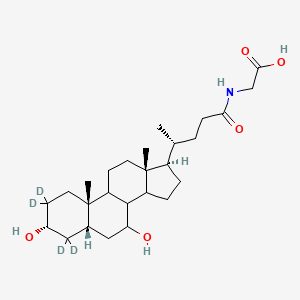
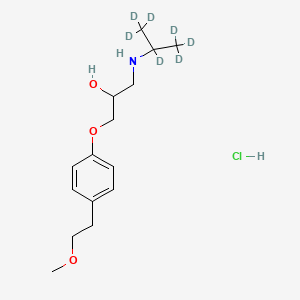
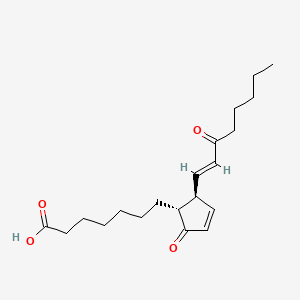
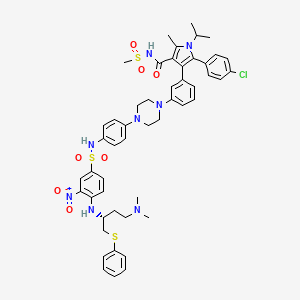
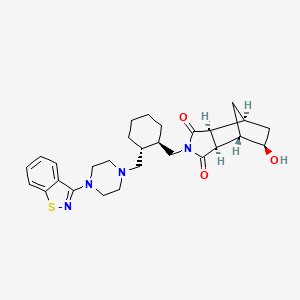
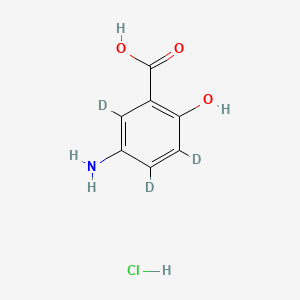
![2-[[(4R)-4-[(1r,3r,5r,10s,12s,13r,17r)-3,12-dihydroxy-1,10,13-trimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1h-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethylsulfonyloxysodium](/img/structure/B591244.png)
